REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([C:11]([OH:13])=[O:12])[CH2:3]1.S(=O)(=O)(O)O.[CH3:19]O>CCC(O)(C)C>[CH3:19][O:12][C:11]([CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2](=[O:1])[CH2:3]1)=[O:13]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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O=C1CC(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCC(C)(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
a reflux for 4 hours
|
Duration
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4 h
|
Type
|
WASH
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Details
|
The organic solution was washed twice with 60 mL of a saturated aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The title compound crystallized as a white solid upon concentration, (10.4 g, 96%)
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1CC(C2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |